(E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

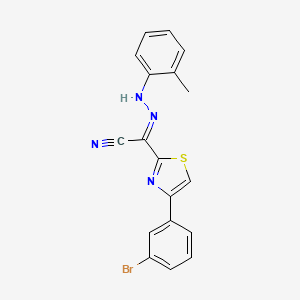

The compound (E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a heterocyclic molecule featuring a thiazole core substituted at position 4 with a 3-bromophenyl group and at position 2 with a carbohydrazonoyl cyanide moiety linked to an N-(2-methylphenyl) group. The bromophenyl substituent introduces electron-withdrawing effects, while the methylphenyl group contributes steric bulk and moderate electron-donating properties.

Properties

IUPAC Name |

(2E)-4-(3-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4S/c1-12-5-2-3-8-15(12)22-23-16(10-20)18-21-17(11-24-18)13-6-4-7-14(19)9-13/h2-9,11,22H,1H3/b23-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQCKLMCBHZZNK-XQNSMLJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-methylphenylthiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

(E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects, functional groups, and physicochemical properties:

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Polarity: Bromine (, target compound) and nitro groups () increase electron-withdrawing effects, enhancing electrophilicity and polar interactions. Methoxy () and dimethylamino () groups donate electrons, improving solubility and altering charge distribution .

Spectroscopic Signatures: C≡N and C=N stretches in IR (~2200 cm⁻¹ and ~1600 cm⁻¹) are consistent across carbohydrazonoyl cyanide derivatives (). Triazole-thione compounds () show distinct C=S (~1212 cm⁻¹) and NH stretches (~3319 cm⁻¹) .

Crystallographic and Hydrogen-Bonding Behavior: Triazole-thione derivatives () form robust hydrogen-bonded networks (N—H···S/O), influencing solid-state packing and stability.

Synthetic and Commercial Considerations :

- Nitro-substituted derivatives () are costlier ($574–$1,194) than methoxy analogs (), reflecting the expense of nitro precursors. Brominated compounds (target, ) may face similar cost challenges due to bromine reagents .

Notes

- Structural Diversity : While all compounds share heterocyclic cores (thiazole/triazole), substituent variation drastically alters electronic, steric, and solubility profiles.

- Analytical Tools : Crystallographic software (SHELX, ORTEP) and spectral techniques (IR, NMR) are critical for elucidating structures of such derivatives .

- Limitations : Direct biological data for the target compound are absent in the evidence; inferences rely on structural analogs.

Biological Activity

(E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The focus will be on synthesizing findings from diverse sources to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, along with a carbohydrazonoyl cyanide moiety and substituted phenyl groups. Its molecular formula is C15H13BrN4S, with a molar mass of 357.23 g/mol. The presence of the bromine atom and methyl substitution are critical for its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C15H13BrN4S |

| Molar Mass | 357.23 g/mol |

| Structural Features | Thiazole ring, bromophenyl group |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been evaluated using minimum inhibitory concentration (MIC) assays against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 μg/mL . The thiazole moiety is believed to contribute to this activity by interacting with microbial targets.

Anticancer Activity

Research also highlights the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival and death . The compound's ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR) further supports its role as a potential anticancer agent, with IC50 values indicating effective inhibition .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its antioxidant properties. Studies suggest that the compound exhibits free radical scavenging activity, which may contribute to its overall therapeutic potential . Furthermore, molecular docking studies have indicated favorable binding interactions with various protein targets associated with disease pathways, suggesting a broad spectrum of biological activities.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth compared to control groups. The compound displayed synergistic effects when combined with conventional antibiotics like ciprofloxacin.

- Anticancer Evaluation : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.